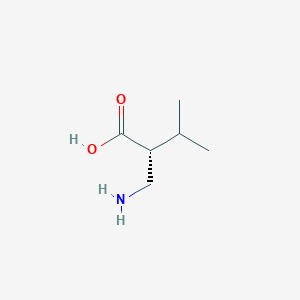

(R)-2-(Aminomethyl)-3-methylbutanoic acid

Descripción general

Descripción

®-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes an aminomethyl group attached to a butanoic acid backbone. Its chiral nature makes it a valuable compound in stereochemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-3-methylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate or ketone, in the presence of a chiral catalyst. This reaction is often carried out under mild conditions, with hydrogen gas and a metal catalyst like rhodium or ruthenium.

Industrial Production Methods

Industrial production of ®-2-(Aminomethyl)-3-methylbutanoic acid often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Análisis De Reacciones Químicas

Coordination Chemistry with Metal Ions

This compound forms stable coordination complexes through its amino and carboxylate functional groups. Key findings from chromium(III) and oxovanadium(IV) complexes include:

Table 1: Coordination reactions and spectral data

| Metal Ion | Ligand Ratio | Observed Bands (cm⁻¹) | Coordination Site |

|---|---|---|---|

| Cr³⁺ | 1:2 | ν(N–H): 3362, ν(COO): 1635/1398 | Amino & carboxylate |

| VO²⁺ | 1:2 | ν(V=O): 986, ν(C=N): 1504 | Amino & carboxylate |

-

Cr³⁺ complexes adopt octahedral geometry with two water molecules completing the coordination sphere .

-

Oxovanadium(IV) forms square-pyramidal complexes, confirmed by ν(V=O) stretching at 986 cm⁻¹ .

Synthetic Functionalization Reactions

The compound undergoes derivatization via its reactive amino and carboxyl groups:

Esterification

-

Reaction : Carboxyl group reacts with tert-butanol under DCC/DMAP catalysis to form tert-butyl esters.

Conditions : Dichloromethane solvent, room temperature, 12–24 hours .

Yield : ~85% for tert-butyl ester derivatives .

Acetylation

-

Reaction : Amino group acetylated with excess acetyl chloride.

Conditions : Argon atmosphere, 65°C, 2–3 hours .

Outcome : Forms stable acetoxy intermediates for further functionalization .

Mitsunobu Reaction for Stereochemical Inversion

The compound participates in Mitsunobu reactions to invert stereochemistry at specific centers:

Key Steps :

-

Substrate Activation : Reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Nucleophilic Displacement : Phthalimide group introduced at the β-position .

-

Conditions : 0–5°C, 1–1.5 hours, yielding (R)-configured products .

Example :

Deprotection and Final Product Isolation

-

TFA Cleavage : Tert-butyl esters hydrolyzed using trifluoroacetic acid (TFA).

Conditions : 1:10–80 mol ratio, room temperature, 20–30 minutes .

Yield : >90% after silica gel chromatography and ethanol recrystallization .

Antimicrobial Activity of Metal Complexes

Coordination compounds exhibit moderate antimicrobial properties:

-

Efficacy : Cr³⁺ complexes show higher activity than VO²⁺ analogues due to enhanced ligand-field stabilization .

Stability and Reaction Selectivity

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in the design of drugs that modulate neurotransmitter systems, making it a valuable compound in neuropharmacology research .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this amino acid exhibit neuroprotective effects. For instance, studies have shown that compounds synthesized from this compound can enhance neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Research

Insights into Metabolic Pathways

In biochemical research, this compound serves as a tool for studying protein synthesis and metabolic pathways. Its incorporation into experimental designs allows researchers to elucidate cellular functions and mechanisms underlying various diseases .

Analytical Techniques

The compound is also employed in analytical chemistry for the analysis of amino acids and related metabolites. Techniques such as chromatography and mass spectrometry utilize this compound to improve the accuracy of amino acid profiling in biological samples .

Dietary Supplementation

Muscle Growth and Recovery

this compound is included in dietary supplements aimed at enhancing muscle growth and recovery. Its role as a branched-chain amino acid (BCAA) positions it favorably among athletes and fitness enthusiasts who seek to improve performance and reduce muscle soreness post-exercise .

Cosmetic Formulations

Skin Health Benefits

In the cosmetic industry, this compound is incorporated into skincare products due to its potential benefits for skin health and hydration. Its amino acid profile can contribute to improved skin elasticity and moisture retention, appealing to consumers seeking effective skincare solutions .

Coordination Chemistry

Synthesis of Coordination Compounds

Research has demonstrated that this compound can form coordination compounds with various metal ions, such as chromium(III) and vanadium(IV). These complexes exhibit antibacterial activities, highlighting the compound's potential in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis for neurological disorders | Neuroprotective agents for Alzheimer’s disease |

| Biochemical Research | Tool for studying metabolic pathways and protein synthesis | Insights into cellular functions |

| Dietary Supplementation | Enhances muscle growth and recovery among athletes | Popular among fitness enthusiasts |

| Cosmetic Formulations | Improves skin health and hydration | Incorporated into skincare products |

| Coordination Chemistry | Forms complexes with metal ions showing antibacterial properties | Coordination compounds with chromium(III) |

Mecanismo De Acción

The mechanism of action of ®-2-(Aminomethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Pregabalin: (S)-3-(Aminomethyl)-5-methylhexanoic acid, used as an anticonvulsant and neuropathic pain agent.

Gabapentin: 1-(Aminomethyl)cyclohexaneacetic acid, another anticonvulsant with similar applications.

Uniqueness

®-2-(Aminomethyl)-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(R)-2-(Aminomethyl)-3-methylbutanoic acid, also known by its CAS number 210345-86-1, is an amino acid derivative with significant potential in biochemical and pharmaceutical applications. This compound is characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH), which contribute to its biological activity. This article reviews its biological activity, including enzyme inhibition properties, applications in peptide synthesis, and relevant research findings.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Solubility : Highly soluble in water (up to 2800 mg/ml), facilitating its use in biological systems.

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor . Enzyme inhibition is a crucial mechanism for modulating metabolic pathways and developing therapeutic agents. Although detailed mechanisms are not fully elucidated, studies suggest that this compound may inhibit enzymes involved in specific metabolic processes, potentially offering new avenues for drug development.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, which may be pivotal in treating metabolic disorders and other diseases. The exact enzymes targeted and the potency of inhibition require further investigation.

Applications in Peptide Synthesis

This compound is also utilized in peptide synthesis, particularly in creating peptide libraries for drug discovery. Its incorporation into peptides can enhance their stability and binding affinity to target molecules, making it a valuable tool in pharmaceutical research.

Comparative Analysis with Similar Compounds

To illustrate the structural uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-2-(Aminomethyl)-3-methylbutanoic acid | 203854-54-0 | 1.00 |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | 203854-56-2 | 0.96 |

| (R)-2-(Aminomethyl)-4-methylpentanoic acid | 210345-89-4 | 0.96 |

| (1S,2S)-2-Aminocyclopentanecarboxylic acid | 64191-13-5 | 0.87 |

| (R)-Pyrrolidine-3-carboxylic acid | 72580-54-2 | 0.84 |

This table highlights the distinct stereochemistry of this compound compared to its counterparts, influencing its reactivity and biological activity.

Propiedades

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452007 | |

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-86-1 | |

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.